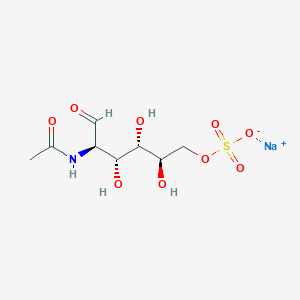
Eicosapentaenoic Acid-d5 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5) is a synthetic fatty acid that has been widely studied for its potential applications in the scientific research field. EPA-d5 is a derivative of the naturally occurring omega-3 fatty acid eicosapentaenoic acid (EPA), and its unique properties make it an attractive option for researchers. EPA-d5 is used in a variety of experiments, from metabolic studies to drug development, and its use is expected to continue to grow in the coming years.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Eicosapentaenoic Acid-d5 Ethyl Ester involves the esterification of Eicosapentaenoic Acid-d5 with ethanol in the presence of a catalyst.
Starting Materials
Eicosapentaenoic Acid-d5, Ethanol, Catalyst
Reaction
Step 1: Eicosapentaenoic Acid-d5 is dissolved in ethanol., Step 2: A catalyst is added to the solution., Step 3: The mixture is heated under reflux for several hours., Step 4: The reaction mixture is cooled and the product is extracted with a suitable solvent., Step 5: The solvent is evaporated to obtain Eicosapentaenoic Acid-d5 Ethyl Ester as a yellow oil.
Wissenschaftliche Forschungsanwendungen
Eicosapentaenoic Acid-d5 Ethyl Ester is used in a variety of scientific research applications. It is used as a tracer in metabolic studies, as a marker for drug development, and as a tool for studying the structure and function of proteins. Eicosapentaenoic Acid-d5 Ethyl Ester is also used in the study of fatty acid metabolism, as it can be used to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is used in the study of the effects of dietary fatty acids on health, as it can be used to measure the levels of EPA in the body.
Wirkmechanismus
The mechanism of action of Eicosapentaenoic Acid-d5 Ethyl Ester is not fully understood. It is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Eicosapentaenoic Acid-d5 Ethyl Ester have not been extensively studied. However, it is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Eicosapentaenoic Acid-d5 Ethyl Ester in laboratory experiments include its ability to be used as a tracer in metabolic studies and as a marker for drug development, as well as its ability to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, the use of Eicosapentaenoic Acid-d5 Ethyl Ester is limited by the fact that its mechanism of action is not fully understood, and its effects on the body have not been extensively studied.
Zukünftige Richtungen
The use of Eicosapentaenoic Acid-d5 Ethyl Ester is expected to continue to grow in the coming years, as researchers continue to explore its potential applications. Possible future directions for Eicosapentaenoic Acid-d5 Ethyl Ester research include further studies into its mechanism of action and its effects on the body, as well as its use as a tool for studying the structure and function of proteins. Additionally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a tool for drug development, as well as its potential applications in the study of fatty acid metabolism. Finally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a therapeutic agent, as its unique properties may make it an attractive option for treating certain diseases.
Eigenschaften
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)


